Eldecalcitol (pre-form)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eldecalcitol (ED-71) is an analog of active vitamin D3. It is a potent inhibitor of bone resorption and has been shown to effectively and safely increase lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation12. It has been developed in Japan and provides more anti-resorptive effects compared to alfacalcidol3.
Synthesis Analysis
The C/D-ring fragment of Eldecalcitol is obtained by direct C-H hydroxylation of Grundman’s ketone using in situ prepared trifluoropropanone dioxirane and protection. The coupling of the A-ring with the C/D-ring fragment, global deprotection, and recrystallization provide the highly crystalline eldecalcitol4.Molecular Structure Analysis
Eldecalcitol is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position1. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma13.
Chemical Reactions Analysis
Eldecalcitol binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma1. It also reportedly binds to nuclear vitamin D receptor (VDR) with lower affinity but greater stability than 1α, 25(OH) 2 D 33.
Physical And Chemical Properties Analysis
Eldecalcitol has a molecular formula of C30H50O5 and a molecular weight of 490.725.安全和危害
Eldecalcitol should be handled with care to avoid inhalation, contact with eyes and skin. It should be used only in areas with appropriate exhaust ventilation. In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required6789.
未来方向
Eldecalcitol has been shown to induce the modeling-based bone formation in trabeculae, i.e., “minimodeling” previously proposed by Frost, in addition to exerting anti-resorptive effects for the osteoporotic treatment3. However, a study found that treatment with eldecalcitol was not associated with a reduction in the incidence of type 2 diabetes or an increase in the conversion to normal glucose tolerance among patients with impaired glucose tolerance10. Further large-scale trials should be conducted to verify the long-term effects and safety of ELD in osteoporosis11.
属性
CAS 编号 |
201854-22-0 |
---|---|
产品名称 |
Eldecalcitol (pre-form) |
分子式 |
C₃₀H₅₀O₅ |
分子量 |
490.72 |
同义词 |
(1R,2R,3R)-5-((Z)-2-((1R,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-2-(3-hydroxypropoxy)-4-methylcyclohex-4-ene-1,3-diol; (1α,2β,3β,6Z)-2-(3-Hydroxypropoxy)-9,10-secocholesta-5(10),6,8-triene-1,3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。